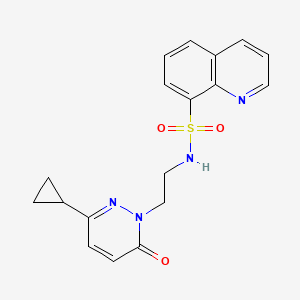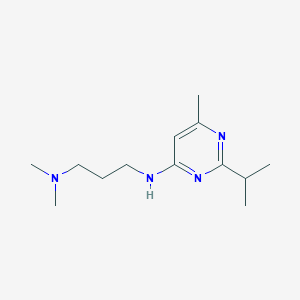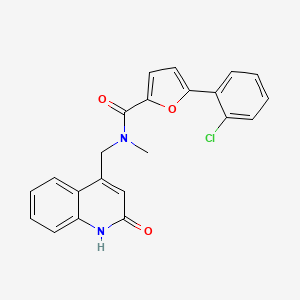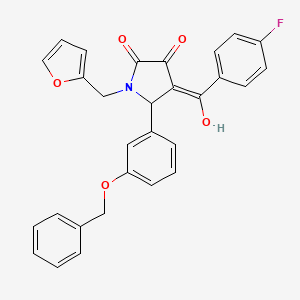
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by its multifaceted structure, which incorporates benzyl, fluorobenzoyl, and furanyl groups. This compound exhibits noteworthy chemical properties due to its diverse functional groups, which make it a focal point in various scientific research domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Starting from commercially available substrates, one common route might involve:
Step 1: Formation of the benzyl ether via a reaction between 3-hydroxybenzyl alcohol and benzyl chloride in the presence of a base.
Step 2: Acylation of the benzyloxy compound with 4-fluorobenzoyl chloride using a catalyst like aluminum chloride.
Step 3: Construction of the pyrrole ring through a Paal-Knorr synthesis, utilizing furfural and amino acetophenone derivatives.
Step 4: Hydroxylation and additional modifications to complete the synthesis.
Each step requires precise reaction conditions such as controlled temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
While specific large-scale methods are proprietary, the industrial synthesis of such complex compounds typically employs similar principles but is optimized for scalability. Continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions including:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the carbonyl groups to hydroxyl groups or hydrocarbons.
Substitution: Electrophilic aromatic substitution on the benzyl and furanyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens or nitrating agents in the presence of catalysts like iron (III) chloride (FeCl₃).
Major Products
Major products depend on the reaction type, but they often include various substituted derivatives, oxidized forms, and reduced compounds that exhibit different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is utilized in:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: For investigating its biological activities, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Exploring its use as a lead compound in drug discovery for novel therapeutics.
Industry: Its structural elements make it useful in developing advanced materials and dyes.
Wirkmechanismus
The compound exerts its effects through various molecular interactions:
Molecular Targets: Depending on its application, it may interact with enzymes, receptors, or DNA.
Pathways: It might inhibit or activate specific biochemical pathways, modulating cellular processes like apoptosis, cell signaling, or metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluorobenzoyl)benzoic acid: Shares the fluorobenzoyl group but lacks the complex structure.
2-furyl-methyl ketone: Contains the furanyl group but differs significantly in overall composition.
3-Hydroxy-1H-pyrrole-2,5-dione: Simpler structure with the pyrrole ring but without the benzyl and fluorobenzoyl groups.
Each of these similar compounds offers distinct properties and applications, underscoring the uniqueness of 5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.
So, there you go—a deep dive into this fascinating compound. Anything else I can whip up for you?
Eigenschaften
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(3-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FNO5/c30-22-13-11-20(12-14-22)27(32)25-26(31(29(34)28(25)33)17-24-10-5-15-35-24)21-8-4-9-23(16-21)36-18-19-6-2-1-3-7-19/h1-16,26,32H,17-18H2/b27-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVODCNKLNTBII-IMVLJIQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2572157.png)
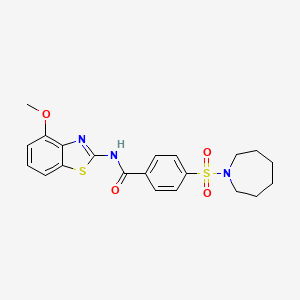

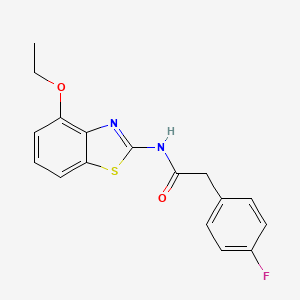

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B2572167.png)
![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)
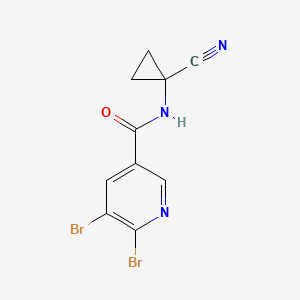
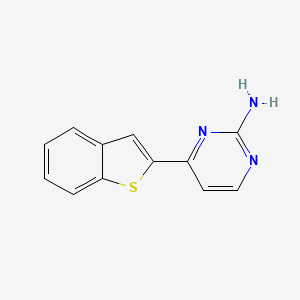
![6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2572177.png)
